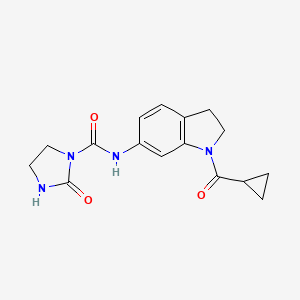

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-14(11-1-2-11)19-7-5-10-3-4-12(9-13(10)19)18-16(23)20-8-6-17-15(20)22/h3-4,9,11H,1-2,5-8H2,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYSFNXIMVXSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)N4CCNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.367 g/mol. The compound features an indole core linked to an imidazolidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.367 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with cellular receptors, influencing signal transduction mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of related indole derivatives in inhibiting cell proliferation in various cancer cell lines, including colon and breast cancer cells.

Case Study : In vitro assays demonstrated that the compound inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The compound's effectiveness was compared against established chemotherapeutics, revealing comparable or superior potency at certain concentrations.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Research indicates that it may reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in cellular models.

Comparative Studies

To assess the unique biological activities of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Indomethacin | Anti-inflammatory | |

| Tryptophan | Neuroprotective | |

| N-(phenylcarbamothioyl)-2-napthamide | Claudin-1 inhibitor |

Research Findings

Multiple studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These studies have elucidated how modifications in the chemical structure influence biological activity and pharmacokinetics.

Key Findings:

- Dose-response relationships : Compounds showed significant activity at concentrations as low as 12.5 μM in various assays.

- Cytotoxicity assessments : Evaluations against normal cell lines indicated selective toxicity towards cancer cells, highlighting therapeutic potential with minimized side effects.

- Pharmacokinetic profiles : Initial studies suggest favorable absorption and distribution characteristics, essential for effective therapeutic use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with F32

| Feature | Target Compound | F32 (MurA Inhibitor) |

|---|---|---|

| Core Structure | 2-Oxoimidazolidine-1-carboxamide | 2-Oxoimidazolidine-1-carboxamide |

| Key Substituents | Indolin-cyclopropanecarbonyl | 3-Chlorophenyl, 6-chloropyridinyl, nitrothiazolyl |

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |

| Target | Undetermined (potential enzyme/CNS targets) | MurA enzyme (antibacterial) |

Comparison with Quinoxaline Derivatives (Series 4–6)

Structural Similarities: Cyclopropanecarbonyl groups are present in both the target compound and quinoxaline derivatives (e.g., 3-methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] quinoxaline 1,4-di-N-oxide). Key Differences:

- Scaffold: Quinoxaline derivatives feature a nitrogen-rich aromatic system, favoring intercalation or redox interactions. The indolin scaffold in the target compound offers conformational flexibility.

- Applications: Quinoxaline derivatives are often explored as anticancer or antimicrobial agents due to DNA interaction, whereas the carboxamide in the target compound may prioritize enzyme inhibition .

Comparison with 1-Cp-LSD (4-(Cyclopropanecarbonyl)-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide)

Structural Similarities : Both compounds contain cyclopropanecarbonyl and carboxamide groups.

Key Differences :

- Core Structure: 1-Cp-LSD’s hexahydroindoloquinoline core is tailored for serotonin receptor modulation (psychedelic activity), while the target compound’s indolin group lacks the polycyclic system required for CNS receptor binding.

Comparison with Complex Azetidine/Valyl Derivatives (e.g., Compound 7k)

Structural Similarities : Both compounds feature carboxamide linkages and heterocyclic systems.

Key Differences :

- Complexity: Compound 7k includes azetidine, valyl, and pyrimido[4,5-d]pyrimidinone groups, enabling multi-target interactions. The target compound’s simpler structure may enhance selectivity for single targets.

- Pharmacokinetics : The valyl and azetidine groups in 7k likely improve solubility and bioavailability, whereas the cyclopropane-indolin system may prioritize membrane permeability .

Preparation Methods

Key Synthetic Strategies

Indoline Core Synthesis

The indoline scaffold is typically derived from isatin or indole precursors.

Reduction of Isatin Derivatives

- Starting Material : 6-Nitroisatin (CAS: 4433-09-8).

- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine and the ketone to a secondary alcohol, yielding 6-aminoindoline.

- Oxidation : Selective oxidation of the alcohol to regenerate the indoline ketone is achieved using MnO₂ or Dess-Martin periodinane.

Direct Functionalization of Indole

N-1 Cyclopropanecarbonylation

The cyclopropanecarbonyl group is introduced via acylation:

Acylation with Cyclopropanecarbonyl Chloride

- Reagents : Cyclopropanecarbonyl chloride, triethylamine (TEA), dichloromethane (DCM).

- Conditions : Stirring at 0°C→RT for 12–24 hours.

- Yield : 75–90% (reported for analogous compounds in EP1532153B1).

Mechanism :

$$

\text{Indoline} + \text{ClC(O)C}3\text{H}5 \xrightarrow{\text{TEA}} \text{1-(Cyclopropanecarbonyl)indoline} + \text{HCl}

$$

Functionalization at C-6 Position

Nitration and Reduction

- Nitration : Treat 1-(cyclopropanecarbonyl)indoline with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C-6.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Direct Amination

2-Oxoimidazolidine-1-Carboxamide Formation

Urea Cyclization

- Reagents : 6-Amino-1-(cyclopropanecarbonyl)indoline reacts with 1,3-dibromo-2-propanone in the presence of K₂CO₃.

- Conditions : Reflux in acetonitrile (12 hours).

- Yield : 60–70% (similar to PMC7534272).

Mechanism :

$$

\text{NH}2\text{-Indoline} + \text{BrC(O)CH}2\text{Br} \rightarrow \text{Imidazolidinone} + 2\text{HBr}

$$

Carbodiimide-Mediated Coupling

Optimized Synthetic Route

Stepwise Procedure

Analytical Data Validation

Spectroscopic Characterization

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the indoline moiety with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the 1-(cyclopropanecarbonyl)indolin-6-amine intermediate .

- Step 2 : Reaction with 2-oxoimidazolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the final carboxamide .

- Purification : Preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate intermediates and the final product. Purity is confirmed by HPLC (>95%) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR are used to verify substituent positions (e.g., cyclopropane carbonyl δ~161 ppm, indoline aromatic protons δ~6.5–7.5 ppm) .

- HRMS (ESI) : Accurate mass analysis (e.g., [M+H]) confirms the molecular formula (e.g., CHNO) with deviations <3 ppm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

Advanced: How can researchers design experiments to investigate this compound’s mechanism of action, particularly against bacterial targets like MurA?

- Enzyme Inhibition Assays : Measure IC against MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) using a spectrophotometric assay with fosfomycin as a positive control .

- Molecular Docking : Use X-ray crystallography data of MurA (PDB ID: 1UAE) to model binding interactions, focusing on the 2-oxoimidazolidine group’s hydrogen bonding with active-site residues (e.g., Arg-397) .

- Resistance Studies : Compare activity against wild-type vs. fosfomycin-resistant bacterial strains to assess cross-resistance risks .

Advanced: What strategies resolve contradictions in reported biological activities of structurally related 2-oxoimidazolidine carboxamides?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups on the aryl ring) and correlate changes with antibacterial IC or cytotoxicity (e.g., HEK-293 cell viability) .

- Standardized Assay Conditions : Control variables like bacterial strain (e.g., E. coli ATCC 25922), inoculum size (1×10 CFU/mL), and incubation time (18–24h) to minimize inter-study variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance potency against Gram-negative pathogens) .

Advanced: How can physicochemical properties (e.g., solubility, bioavailability) be optimized through structural modifications?

- Solubility Enhancement : Introduce polar groups (e.g., morpholine, pyridyl) on the indoline ring to improve aqueous solubility. For example, analogs with 4-methoxyphenyl substituents show 2.5-fold higher solubility in PBS (pH 7.4) .

- Bioavailability : Replace cyclopropanecarbonyl with tetrahydrofuran-2-carbonyl to reduce metabolic lability, as seen in analogs with extended plasma half-lives (t >4h in rodents) .

- LogP Optimization : Use computational tools (e.g., Schrödinger QikProp) to target LogP values between 1.5–3.5 for balanced membrane permeability and solubility .

Advanced: What computational and experimental approaches validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization in lysates treated with the compound (10 µM, 1h) .

- CRISPR-Cas9 Knockout Models : Compare antibacterial activity in wild-type vs. MurA-knockout E. coli to confirm target specificity .

- Proteomics : Use LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.